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molecular formula C9H9FO3 B8520576 3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde CAS No. 1364687-97-7

3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde

Cat. No. B8520576
M. Wt: 184.16 g/mol
InChI Key: JTSUVTDLJPIHIX-UHFFFAOYSA-N
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Patent
US08703742B2

Procedure details

To a solution of 2,3-dihydroxy-4-fluorobenzaldehyde (3.0 g, 19.23 mmol) in DMSO (100 mL), NaOBu-t (3.692 g, 38.46 mmol) was added in portions at room temperature and stirred for 15 min. Then iodoethane was added dropwise at room temperature and stirred for 18 h. The reaction mixture was poured onto crushed ice (200 mL) and acidified with 2.5 M HCl to pH 3.0. The product was extracted with ethyl acetate (2×100 mL), concentrated and the product was chromatographed on a column of silica gel (Hex:EtOAc=95:5) to give the title compound as a crystalline solid (2.3 g, 65%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm: 11.36 (s, 1H), 9.83 (s, 1H), 7.39-7.19 (m, 1H), 6.77 (t, J=9.2 Hz, 1H), 4.22 (q, J=7.0 Hz, 2H), 1.40 (t, J=7.0 Hz, 3H); MS (ESI) m/z=183 (M+1, positive).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
NaOBu-t
Quantity
3.692 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([OH:10])=[C:8]([F:11])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].I[CH2:13][CH3:14].Cl>CS(C)=O>[CH2:13]([O:10][C:9]1[C:2]([OH:1])=[C:3]([CH:6]=[CH:7][C:8]=1[F:11])[CH:4]=[O:5])[CH3:14]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1O)F
Name
NaOBu-t
Quantity
3.692 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC
Step Three
Name
ice
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 18 h
Duration
18 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the product was chromatographed on a column of silica gel (Hex:EtOAc=95:5)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC=1C(=C(C=O)C=CC1F)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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